4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Catalog No.
S3279050
CAS No.
946279-20-5
M.F
C18H16N6O2
M. Wt
348.366
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetr...

CAS Number

946279-20-5

Product Name

4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

IUPAC Name

4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Molecular Formula

C18H16N6O2

Molecular Weight

348.366

InChI

InChI=1S/C18H16N6O2/c25-16(20-12-13-6-8-19-9-7-13)15-17(26)24-11-10-23(18(24)22-21-15)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,20,25)

InChI Key

SLPNLULBQNNHHE-UHFFFAOYSA-N

SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCC4=CC=NC=C4

Solubility

not available

4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic compound characterized by its imidazo[2,1-c][1,2,4]triazine core structure. This compound features multiple functional groups, including a carboxamide and a phenyl group, which contribute to its chemical reactivity and biological activity. Its molecular formula is C18H16N6O2C_{18}H_{16}N_{6}O_{2} with a molecular weight of approximately 348.366 g/mol.

The compound is notable for its potential applications in medicinal chemistry due to its unique structural features that may interact with various biological targets.

  • Oxidation: This can be performed using potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction: Agents such as sodium borohydride or lithium aluminum hydride can reduce the compound.
  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring using alkyl halides or acyl chlorides as reagents.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionAlkyl halidesPresence of base (e.g., sodium hydroxide)

Research indicates that 4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exhibits significant biological activity. It has been evaluated for its cytotoxic effects against various cancer cell lines including breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562). The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in these cancer cells .

Additionally, the imidazo[2,1-c][1,2,4]triazine scaffold is known for a broad range of pharmacological activities including anti-inflammatory and antimicrobial properties. These activities are attributed to the compound's ability to interact with specific molecular targets such as enzymes and receptors .

The synthesis of 4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors.

General Synthetic Route

  • Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This is achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds under controlled conditions.
  • Introduction of Functional Groups: Subsequent steps involve the introduction of the pyridine and phenyl groups via nucleophilic substitution or coupling reactions.
  • Final Modification: The carboxamide functionality is introduced in the final steps to complete the synthesis.

Industrial methods may optimize these routes for higher yields and purity using techniques such as continuous flow synthesis and advanced purification methods like chromatography .

This compound has potential applications in several fields:

  • Pharmaceuticals: Due to its anticancer properties and ability to modulate various biological pathways.
  • Research: As a tool for studying cellular mechanisms and drug interactions.
  • Material Science: Potential use in developing new materials based on its unique chemical structure.

Interaction studies have focused on the binding affinities of 4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide with various biological targets. These studies typically employ techniques such as:

  • Molecular docking: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro assays: To evaluate the biological activity against different cell lines.

Such studies help elucidate the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with 4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-aminoimidazo[2,1-c][1,2]triazineAmino group at position 5Known for anti-inflammatory properties
3-carboxyimidazo[2,1-c][1,2]triazineCarboxylic acid groupExhibits antimicrobial activity
8-hydroxyimidazo[2,1-c][1,2]triazineHydroxyl group at position 8Potential antioxidant properties

These compounds highlight variations in functional groups that may influence their biological activity and applications. The unique combination of a pyridine moiety and an imidazo-triazine core in 4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide distinguishes it from others by potentially enhancing its pharmacological profile.

XLogP3

1.5

Dates

Modify: 2023-08-19

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